Dipotassium 4-(dodecyloxy)-4-oxo-2-sulfonatobutanoate
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Overview
Description
Dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of other compounds. The compound is characterized by its molecular structure, which includes a dodecyl chain and a sulfonate group, making it highly effective in emulsifying and dispersing agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate typically involves the reaction of dodecyl alcohol with maleic anhydride to form dodecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to produce the sulfonated ester. Finally, the ester is neutralized with potassium hydroxide to yield dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate.
Industrial Production Methods
In industrial settings, the production of dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonates depending on the reagents used.
Scientific Research Applications
Dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an emulsifying agent in chemical reactions to enhance the solubility of reactants.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents, shampoos, and other personal care products to enhance cleaning efficiency.
Mechanism of Action
The mechanism of action of dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate involves its ability to reduce surface tension and form micelles. The dodecyl chain interacts with hydrophobic substances, while the sulfonate group interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial in its role as a surfactant and emulsifying agent.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,4-bis(1-methylheptyl)2-sulfonatosuccinate
- Disodium C-isodecyl sulphonatosuccinate
- Diammonium 1-icosyl 2-sulfonatosuccinate
Uniqueness
Dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it highly effective in reducing surface tension and enhancing solubility, distinguishing it from other similar compounds.
Properties
CAS No. |
6067-31-8 |
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Molecular Formula |
C16H28K2O7S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
dipotassium;4-dodecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2K/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
JEHMJQURIIDZBL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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